molecular formula C9H14F2O4 B6296887 Dimethyl 2,2-difluoroheptanedioate CAS No. 149285-80-3

Dimethyl 2,2-difluoroheptanedioate

Cat. No. B6296887
CAS RN: 149285-80-3
M. Wt: 224.20 g/mol
InChI Key: CGWYOIQNGIZMFM-UHFFFAOYSA-N
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Description

Dimethyl 2,2-difluoroheptanedioate is a colorless, odorless, and flammable liquid that is commonly used in scientific experiments .


Molecular Structure Analysis

The molecular formula of this compound is C9H14F2O4 . The InChI code is 1S/C9H14F2O4/c1-14-7(12)5-3-4-6-9(10,11)8(13)15-2/h3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 224.2 g/mol . It has a density of 1.1±0.1 g/cm3 . The boiling point is 225.6±40.0 °C at 760 mmHg . The flash point is 87.9±22.2 °C .

Scientific Research Applications

Dimethyl 2,2-difluoroheptanedioate is used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry. In drug synthesis, this compound is used as a raw material in the production of pharmaceuticals. In organic synthesis, this compound is used as a reagent to synthesize a variety of organic compounds. In biochemistry, this compound is used in a variety of reactions, including enzyme-catalyzed reactions and enzymatic reactions.

Mechanism of Action

Dimethyl 2,2-difluoroheptanedioate is a versatile compound that can be used in a variety of reactions. In nucleophilic substitution reactions, this compound acts as a nucleophile and reacts with an electrophile, forming a new bond. In Grignard reactions, this compound acts as a nucleophile and reacts with an alkyl halide, forming a new bond. In Wittig reactions, this compound acts as a nucleophile and reacts with an aldehyde or ketone, forming a new bond.
Biochemical and Physiological Effects
This compound is a low-toxicity compound that has no known biochemical or physiological effects. It is not known to interact with any enzymes, hormones, or other biological molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dimethyl 2,2-difluoroheptanedioate in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, this compound is volatile and can easily evaporate, so it should be stored in a tightly sealed container. Additionally, this compound is a highly reactive compound and should be handled with caution.

Future Directions

Future research on Dimethyl 2,2-difluoroheptanedioate could focus on its use in drug synthesis, organic synthesis, and biochemistry. Additionally, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into the advantages and limitations of using this compound in laboratory experiments. Finally, research could be conducted into the potential applications of this compound in other fields, such as materials science and catalysis.

Synthesis Methods

Dimethyl 2,2-difluoroheptanedioate can be synthesized via a variety of methods, including a nucleophilic substitution reaction, a Grignard reaction, and a Wittig reaction. In the nucleophilic substitution reaction, this compound is formed by reacting a primary amine with a difluoroheptanedioate ester. In the Grignard reaction, this compound is formed by reacting a Grignard reagent with a difluoroheptanedioate ester. In the Wittig reaction, this compound is formed by reacting a Wittig reagent with a difluoroheptanedioate ester.

Safety and Hazards

Dimethyl 2,2-difluoroheptanedioate is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

dimethyl 2,2-difluoroheptanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O4/c1-14-7(12)5-3-4-6-9(10,11)8(13)15-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWYOIQNGIZMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(C(=O)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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